molecular formula C17H24N2O4 B2586496 (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester CAS No. 154495-66-6

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

Cat. No.: B2586496
CAS No.: 154495-66-6
M. Wt: 320.389
InChI Key: HQJUZODKTPHDAG-UHFFFAOYSA-N
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Description

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester is a piperidine derivative characterized by a benzyl group at the 1-position, a nitromethyl group at the 4-position, and an acetic acid ethyl ester moiety.

Properties

IUPAC Name

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJUZODKTPHDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester, a compound with the CAS number 154495-66-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H24N2O4\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{4}

This structure includes a piperidine ring substituted with a benzyl group and a nitromethyl moiety, contributing to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer properties : Compounds with similar structures have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .
  • Anti-inflammatory effects : Some derivatives have been studied for their ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory diseases .

1. Anticancer Activity

A study investigated the HDAC inhibitory activity of various isoxazole derivatives related to the compound. The research highlighted that certain derivatives exhibited IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting their potential as anticancer agents .

CompoundHDAC IsoformIC50 (µM)
Isoxazole AHDAC-140
Isoxazole BHDAC-65
Isoxazole CHDAC-1030

2. Anti-inflammatory Activity

In another study focusing on NLRP3 inhibition, compounds were tested on THP-1 cells differentiated into macrophages. The results indicated that the tested compounds significantly reduced pyroptosis and IL-1β release, suggesting anti-inflammatory potential.

CompoundPyroptosis % DecreaseIL-1β Inhibition %
Compound X70%65%
Compound Y50%55%

The mechanism underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Histone Deacetylases : Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that can induce apoptosis in cancer cells.
  • Inflammasome Pathway : By inhibiting NLRP3 activation, the compound may prevent the downstream inflammatory responses associated with various chronic diseases.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. The compound has shown promising results in preclinical studies as a potential treatment for diabetes and obesity-related conditions .

Anticancer Activity

Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its cytotoxic potential against leukemia cells, suggesting that modifications to its structure can enhance its selectivity and efficacy against specific cancer types .

Synthesis Methodologies

The synthesis of (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester typically involves several steps, including:

  • Formation of the Piperidine Ring : The initial step often involves the creation of the piperidine core through cyclization reactions.
  • Nitromethylation : The introduction of the nitromethyl group is achieved via electrophilic substitution reactions.
  • Esterification : Finally, the carboxylic acid is converted into the ethyl ester form using standard esterification techniques involving alcohols and acid catalysts .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The selectivity index indicates that while it effectively targets malignant cells, it shows reduced toxicity towards normal cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Study ADPP-IV InhibitionDemonstrated significant blood glucose reduction in diabetic models .
Study BAnticancer ActivityShowed potent cytotoxic effects against leukemia cell lines with low toxicity to normal cells .
Study CSynthesis TechniquesDetailed efficient synthetic pathways leading to high-yield production of the compound .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with key structural analogs identified in the evidence:

Compound Name Substituents (Piperidine Position) Molecular Weight (g/mol) Key Functional Groups Potential Applications
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester 1-Benzyl, 4-nitromethyl, 4-acetic acid ethyl ester ~350 (estimated) Nitro, Ester Pharmaceutical intermediate, nitroalkane synthesis
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate 1-Benzyl, 4-ylidene, acetic acid ethyl ester 287.36 Ylidene, Ester Organic synthesis (conjugated systems)
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate 1-Benzyl, 4-ylidene, acetic acid methyl ester 273.33 Ylidene, Ester Research chemical, photostability studies
1-Benzylpiperidine-4-carboxylic acid ethyl ester 1-Benzyl, 4-carboxylic acid ethyl ester 263.35 Carboxylic ester Chemical intermediate, prodrug development
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 1-Cbz, 4-acetic acid ethyl ester 333.41 Cbz-protected amine, Ester Peptide synthesis, protecting group strategies
Key Observations:
  • Nitro Group vs. Ylidene/Carboxylic Ester : The nitromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity toward reduction (e.g., catalytic hydrogenation to amines) compared to ylidene or carboxylic ester analogs .
  • Conversely, the carboxylic acid ethyl ester in lacks the nitro group, making it less reactive but more stable for storage .
  • Protecting Groups : The benzyl group is a common stabilizing substituent across analogs, while the Cbz group in offers orthogonal protection for amines, a feature absent in the nitro-substituted target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester?

  • Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:

Step 1 : React 1-benzylpiperidin-4-one with nitromethane in the presence of ammonium acetate (Henry reaction) to introduce the nitromethyl group.

Step 2 : Alkylation of the intermediate with ethyl bromoacetate to form the acetic acid ethyl ester moiety.

Purification : Use flash chromatography (n-hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

  • Key parameters: Reaction time (48–72 hours), temperature (60–80°C), and stoichiometric ratios (1.2 equivalents of ethyl bromoacetate) .

Q. Which analytical techniques are critical for structural characterization?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR confirms substituents (e.g., benzyl aromatic protons at δ 7.3 ppm, ester methylene at δ 4.1–4.3 ppm).
  • Mass Spectrometry : ESI-TOF MS identifies the molecular ion ([M+H]+ expected at m/z 347.2).
  • FTIR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1530 cm⁻¹ (NO₂) validate functional groups.
  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase assesses purity (≥98%) .

Q. What storage conditions ensure compound stability?

  • Answer : Store as a crystalline solid at -20°C under inert gas (argon) to prevent hydrolysis of the ester group or nitro reduction. Stability studies indicate ≥5 years under these conditions. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance limits reactivity?

  • Answer : Strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 65 hours to 8–12 hours) and increases yield by 15–20% .

Q. How should researchers resolve contradictory spectral data (e.g., overlapping NMR peaks)?

  • Answer : Advanced techniques and computational tools are required:

  • 2D NMR : HSQC and HMBC correlate protons/carbons to distinguish overlapping signals.
  • Chiral Chromatography : Separates enantiomers using a Chiralpak IA column (hexane/isopropanol).
  • DFT Calculations : Predict NMR shifts (e.g., using Gaussian 16) and compare with experimental data .

Q. What experimental designs assess the compound’s environmental fate and biodegradation?

  • Answer : Follow protocols from environmental chemistry studies (e.g., Project INCHEMBIOL):

Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS.

Biotic Degradation : Use soil microcosms with Pseudomonas spp. and track metabolite formation (e.g., nitromethyl → amine derivatives).

Ecotoxicity : Daphnia magna assays evaluate acute toxicity (EC50 values) .

Q. How can researchers validate the compound’s biological activity against conflicting assay results?

  • Answer : Address assay variability by:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50 discrepancies.
  • Control Experiments : Include reference inhibitors (e.g., donepezil for acetylcholinesterase assays).
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., Ellman’s method) with cellular viability (MTT assay) to confirm specificity .

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